benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a heterocyclic purine derivative featuring:
- Imidazo[2,1-f]purine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, 7, and 8.
- Substituents: 8-position: 2-Methoxyphenyl group (ortho-methoxy substitution on the aromatic ring). 1- and 7-positions: Methyl groups. 3-position: Benzyl acetate moiety.
Properties
CAS No. |
887466-23-1 |
|---|---|
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
benzyl 2-[6-(2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-11-7-8-12-19(18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-9-5-4-6-10-17/h4-13H,14-15H2,1-3H3 |
InChI Key |
LPJLKNQDMFPIAV-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a purine-like core with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-f]purine Core : This is achieved through cyclization reactions.
- Introduction of Functional Groups : The methoxyphenyl and dimethyl groups are introduced via electrophilic aromatic substitution.
- Esterification : The final step involves attaching the benzyl ester group.
These synthetic routes are crucial for obtaining high yields and purity of the compound for further biological evaluation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assay Types : MTS cytotoxicity and BrdU proliferation assays.
- Results : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range (6.26 ± 0.33 μM for HCC827) .
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : It binds to the active sites of enzymes involved in cell proliferation, leading to reduced activity.
- DNA Interaction : The compound shows affinity for DNA binding, primarily within the minor groove, which may influence gene expression related to tumor growth.
Research Findings
Several studies have confirmed the biological activities of this compound:
Case Studies
In a recent investigation into its anticancer properties:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Impact of Substituent Position and Aromaticity
- Ortho- vs. Para-Substitution: The target compound’s 2-methoxyphenyl group at the 8-position enhances interactions with the RT enzyme, stabilizing its tertiary structure (↑ Tm) . In contrast, the 4-ethoxyphenyl group in Compound 76 (para-substitution) disrupts RT stability (↓ Tm), highlighting the critical role of substituent orientation .
Core Heterocycle Modifications
Functional Group Effects
Pharmacological Diversification
- Neurological Targets: Piperazinylpropyl derivatives (e.g., 6h) demonstrate high 5-HT1A receptor selectivity, suggesting that extended alkyl chains with terminal aryl groups optimize receptor interactions .
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